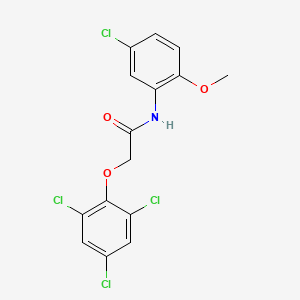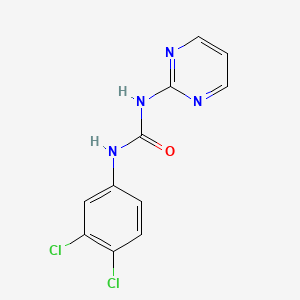
1-(3,4-Dichlorophenyl)-3-(pyrimidin-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dichlorophenyl)-3-(pyrimidin-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives It is characterized by the presence of a dichlorophenyl group and a pyrimidinyl group attached to a urea moiety
Vorbereitungsmethoden
The synthesis of 1-(3,4-Dichlorophenyl)-3-(pyrimidin-2-yl)urea typically involves the reaction of 3,4-dichloroaniline with pyrimidine-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and reaction time to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1-(3,4-Dichlorophenyl)-3-(pyrimidin-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the urea moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in organic transformations.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for further studies in enzymology and biochemistry.
Medicine: Preliminary studies suggest that it may possess pharmacological properties, such as anti-inflammatory or anticancer activities, warranting further investigation.
Industry: It is used in the development of agrochemicals, such as herbicides or pesticides, due to its ability to interact with specific biological targets in plants.
Wirkmechanismus
The mechanism of action of 1-(3,4-Dichlorophenyl)-3-(pyrimidin-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. The exact molecular pathways involved depend on the specific biological system being studied.
Vergleich Mit ähnlichen Verbindungen
1-(3,4-Dichlorophenyl)-3-(pyrimidin-2-yl)urea can be compared with other urea derivatives, such as:
1-(3,4-Dichlorophenyl)-3-(pyridin-2-yl)urea: Similar structure but with a pyridine ring instead of a pyrimidine ring.
1-(3,4-Dichlorophenyl)-3-(pyrimidin-4-yl)urea: Similar structure but with the pyrimidine ring attached at a different position.
1-(3,4-Dichlorophenyl)-3-(triazol-2-yl)urea: Similar structure but with a triazole ring instead of a pyrimidine ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both dichlorophenyl and pyrimidinyl groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
23656-32-8 |
|---|---|
Molekularformel |
C11H8Cl2N4O |
Molekulargewicht |
283.11 g/mol |
IUPAC-Name |
1-(3,4-dichlorophenyl)-3-pyrimidin-2-ylurea |
InChI |
InChI=1S/C11H8Cl2N4O/c12-8-3-2-7(6-9(8)13)16-11(18)17-10-14-4-1-5-15-10/h1-6H,(H2,14,15,16,17,18) |
InChI-Schlüssel |
OSSICTUDXQZNKN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(N=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


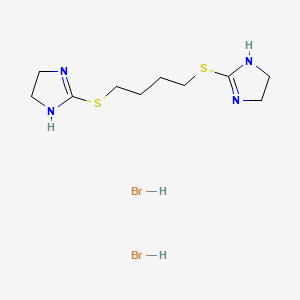
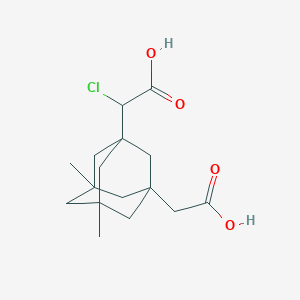
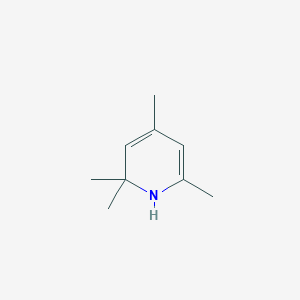
![Glycine, N-[(ethylthio)thioxomethyl]-](/img/structure/B15076917.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B15076919.png)
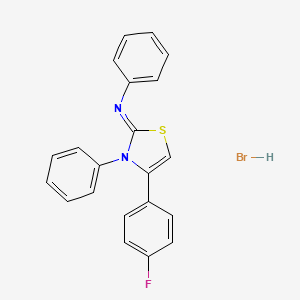


![2-methyl-N-(2,2,2-trichloro-1-{[(2-chloroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B15076948.png)



![Spiro[3-oxatricyclo[3.2.1.02,4]octane-6,2'-oxirane]](/img/structure/B15076994.png)
